![molecular formula C26H34O4 B412965 1-[4-[10-(4-Acetylphenoxy)decoxy]phenyl]ethanone](/img/structure/B412965.png)
1-[4-[10-(4-Acetylphenoxy)decoxy]phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-[10-(4-Acetylphenoxy)decoxy]phenyl]ethanone is a complex organic compound with the molecular formula C26H34O4. This compound is characterized by its unique structure, which includes an acetylphenoxy group attached to a decyl chain, further connected to a phenyl ethanone moiety. It is primarily used in various scientific research applications due to its distinctive chemical properties.
準備方法
The synthesis of 1-[4-[10-(4-Acetylphenoxy)decoxy]phenyl]ethanone involves multiple steps, typically starting with the preparation of the acetylphenoxy intermediateThe reaction conditions often require the use of catalysts such as palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) under controlled temperatures and pressures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-[4-[10-(4-Acetylphenoxy)decoxy]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
科学的研究の応用
1-[4-[10-(4-Acetylphenoxy)decoxy]phenyl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
作用機序
The mechanism of action of 1-[4-[10-(4-Acetylphenoxy)decoxy]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The acetylphenoxy group can interact with enzymes and receptors, modulating their activity. The decyl chain provides hydrophobic interactions, enhancing the compound’s ability to penetrate cell membranes. The phenyl ethanone moiety can participate in various chemical reactions within the biological system, contributing to its overall effect .
類似化合物との比較
1-[4-[10-(4-Acetylphenoxy)decoxy]phenyl]ethanone can be compared with similar compounds such as:
1-[4-(4-Methoxyphenoxy)phenyl]ethanone: This compound has a methoxy group instead of an acetyl group, leading to different chemical and biological properties.
1-[4-(2-p-Tolylvinyl)phenyl]ethanone: This compound features a tolylvinyl group, which alters its reactivity and applications.
1-Acetyl-4-phenoxybenzene: This simpler compound lacks the decyl chain, making it less hydrophobic and altering its interaction with biological targets.
The unique structure of this compound, particularly the presence of the decyl chain, distinguishes it from these similar compounds and contributes to its specific properties and applications.
特性
分子式 |
C26H34O4 |
|---|---|
分子量 |
410.5g/mol |
IUPAC名 |
1-[4-[10-(4-acetylphenoxy)decoxy]phenyl]ethanone |
InChI |
InChI=1S/C26H34O4/c1-21(27)23-11-15-25(16-12-23)29-19-9-7-5-3-4-6-8-10-20-30-26-17-13-24(14-18-26)22(2)28/h11-18H,3-10,19-20H2,1-2H3 |
InChIキー |
JGGVSXLZRLFKAN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)OCCCCCCCCCCOC2=CC=C(C=C2)C(=O)C |
正規SMILES |
CC(=O)C1=CC=C(C=C1)OCCCCCCCCCCOC2=CC=C(C=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-{2-[(5-bromo-2-furoyl)amino]phenyl}-2-furamide](/img/structure/B412883.png)
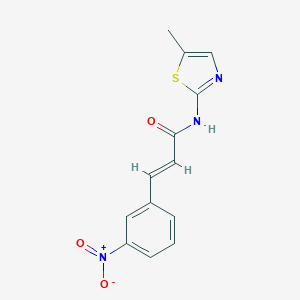
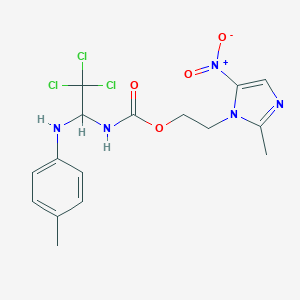
![Ethyl 2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B412886.png)
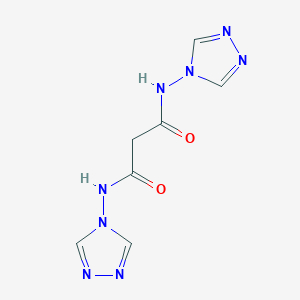
![N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B412892.png)
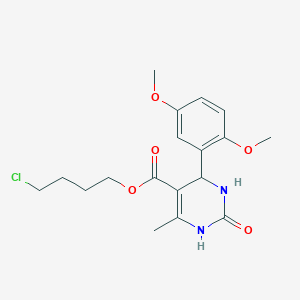
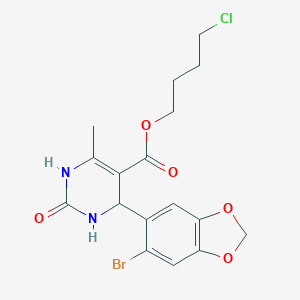

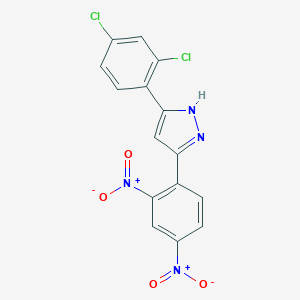
![2-[1,3-Bis(4-methoxyphenyl)-2-imidazolidinyl]-4-methoxyphenol](/img/structure/B412901.png)
![3-methyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B412904.png)
![ethyl {(4E)-4-[(5Z)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B412905.png)
![3-[2-(2-Ethoxy-1-propenyl)naphtho[1,2-d][1,3]thiazol-1-ium-1-yl]-1-propanesulfonate](/img/structure/B412906.png)
